molecular formula C41H38N4O14 B045607 5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate CAS No. 125078-79-7

5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate

Cat. No. B045607
CAS RN: 125078-79-7
M. Wt: 810.8 g/mol
InChI Key: XVOZHFAFSYOEEW-LIVOIKKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' is a modified form of thymidine, which is a nucleoside that plays a crucial role in DNA replication and repair. This modified form of thymidine has been widely used in scientific research for various applications, including DNA synthesis and sequencing.'

Mechanism of Action

The mechanism of action of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' is related to its ability to act as a substrate for DNA polymerases. During DNA replication, DNA polymerases use nucleotides as building blocks to synthesize new strands of DNA. 'this compound' can be incorporated into the growing DNA chain by DNA polymerases, which results in the formation of modified DNA strands.
Biochemical and Physiological Effects
The biochemical and physiological effects of 'this compound' are related to its ability to modify DNA. The incorporation of this modified nucleotide into DNA can affect the stability and structure of the DNA molecule. Moreover, it can alter the interaction of DNA with proteins and other molecules, which can affect gene expression and cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' in lab experiments include its high purity and stability, which make it a reliable substrate for DNA polymerases. Moreover, its chemical properties allow for easy purification and detection. However, the limitations of using this modified nucleotide include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the use of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' in scientific research. One potential direction is the development of new methods for its synthesis and purification, which could reduce its cost and increase its availability. Moreover, the use of this modified nucleotide in the synthesis of modified oligonucleotides and nucleotides could have potential applications in gene therapy and drug delivery. Additionally, the use of 'this compound' in the study of DNA-protein interactions and DNA damage could provide new insights into the mechanisms of DNA replication and repair.

Synthesis Methods

The synthesis of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' involves several steps. Firstly, the thymidine molecule is protected by a 4,4'-Dimethoxytrityl (DMT) group at the 5' position and a 2,4-dinitrophenyl (DNP) group at the 3' position. The DMT group protects the 5' hydroxyl group from unwanted reactions, while the DNP group is used for purification purposes. Next, the succinic anhydride is added to the 3' hydroxyl group, which forms an ester linkage between the thymidine molecule and the succinic acid. The resulting product is then deprotected to obtain 'this compound.'

Scientific Research Applications

'5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' has been widely used in scientific research for various applications. It is commonly used in DNA synthesis and sequencing, where it serves as a substrate for DNA polymerases. It can also be used as a probe to study DNA-protein interactions and DNA damage. Moreover, it has been used in the synthesis of modified nucleotides and oligonucleotides, which have potential applications in gene therapy and drug delivery.

properties

CAS RN

125078-79-7

Molecular Formula

C41H38N4O14

Molecular Weight

810.8 g/mol

IUPAC Name

1-O-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4-O-(2,4-dinitrophenyl) butanedioate

InChI

InChI=1S/C41H38N4O14/c1-25-23-43(40(49)42-39(25)48)36-22-34(59-38(47)20-19-37(46)58-33-18-13-29(44(50)51)21-32(33)45(52)53)35(57-36)24-56-41(26-7-5-4-6-8-26,27-9-14-30(54-2)15-10-27)28-11-16-31(55-3)17-12-28/h4-18,21,23,34-36H,19-20,22,24H2,1-3H3,(H,42,48,49)/t34-,35+,36+/m0/s1

InChI Key

XVOZHFAFSYOEEW-LIVOIKKVSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

125078-79-7

synonyms

2,4-dinitrophenyl 5'-O-(4,4'-dimethoxytrityl)thymidine succinate
5'-O-(4,4'-dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate
DTDS

Origin of Product

United States

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